Peliglitazar

Description

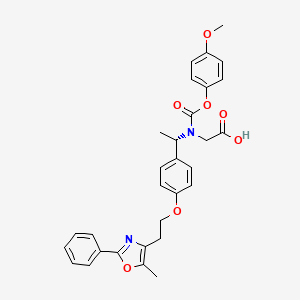

Structure

3D Structure

Properties

CAS No. |

331744-64-0 |

|---|---|

Molecular Formula |

C30H30N2O7 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

2-[(4-methoxyphenoxy)carbonyl-[(1S)-1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid |

InChI |

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)/t20-/m0/s1 |

InChI Key |

CUADMYMMZWFUCY-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)[C@H](C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

Appearance |

Solid powder |

Other CAS No. |

331744-64-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(((4-methoxyphenoxy)carbonyl)(1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethyl)amino)acetic acid peliglitaza |

Origin of Product |

United States |

Foundational & Exploratory

In-Vitro Characterization of Peliglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peliglitazar, also known as BMS-426707-01, is identified as a dual agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) alpha (α) and gamma (γ) subtypes.[1][2] Developed by Bristol-Myers Squibb, this compound belongs to a class of drugs designed to modulate cellular metabolism and has been investigated for its potential therapeutic effects in metabolic diseases. PPARs are ligand-activated transcription factors that play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation. As a dual PPARα/γ agonist, peliglitazar is expected to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.

This technical guide provides an in-depth overview of the essential in-vitro methodologies required to characterize a dual PPAR agonist like peliglitazar. While specific quantitative data for peliglitazar, such as EC50 and Ki values, are not extensively available in the public domain, this document outlines the standard experimental protocols and presents comparative data from other well-characterized PPAR agonists to offer a contextual framework for its anticipated activity profile.

Core Concepts: PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The three main isotypes of PPARs are α, γ, and δ (also known as β).

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in reduced plasma triglycerides.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity, promotes glucose uptake, and modulates adipokine secretion.

-

PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The dual activation of PPARα and PPARγ is a therapeutic strategy aimed at simultaneously addressing both dyslipidemia and hyperglycemia, which are common comorbidities in type 2 diabetes.

Quantitative Data Presentation: Comparative Analysis of PPAR Agonists

Due to the limited availability of specific in-vitro quantitative data for peliglitazar, the following table summarizes the reported EC50 values for other notable dual and selective PPAR agonists. This comparative data is essential for understanding the expected potency and selectivity profile of a dual agonist. The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum response in a given assay.

| Compound | Type | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Reference |

| Peliglitazar (BMS-426707-01) | Dual PPARα/γ Agonist | Data Not Available | Data Not Available | Data Not Available | |

| Aleglitazar | Dual PPARα/γ Agonist | 5 | 9 | 376 | [3] |

| Muraglitazar | Dual PPARα/γ Agonist | 5680 | 243 | 16400 | [3] |

| Ragaglitazar | Dual PPARα/γ Agonist | 270 | 324 | - | [4] |

| Tesaglitazar | Dual PPARα/γ Agonist | 3600 (human) | ~200 | - | |

| Chiglitazar | Pan-PPAR Agonist | Moderate Activity | Moderate Activity | Moderate Activity | |

| Rosiglitazone | Selective PPARγ Agonist | >10,000 | 60 | >10,000 | |

| Pioglitazone | Selective PPARγ Agonist | 11600 | 1160 | 9210 | |

| Fenofibric Acid | Selective PPARα Agonist | 22400 | >10,000 | >10,000 |

Table 1: Comparative in-vitro potencies of various PPAR agonists. The data highlights the range of activities and selectivities observed within this class of compounds.

Experimental Protocols

The in-vitro characterization of a PPAR agonist like peliglitazar involves a series of assays to determine its binding affinity, functional potency, and selectivity for the different PPAR subtypes. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of peliglitazar for human PPARα, PPARγ, and PPARδ.

Materials:

-

Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

-

Radiolabeled ligands (e.g., [³H]-Rosiglitazone for PPARγ, [³H]-GW7647 for PPARα).

-

Test compound (Peliglitazar) at various concentrations.

-

Scintillation fluid and a scintillation counter.

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

96-well filter plates.

Methodology:

-

Prepare serial dilutions of peliglitazar and a non-specific binding control.

-

In a 96-well plate, combine the recombinant PPAR LBD, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or an excess of a non-radiolabeled known ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) from the curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate a PPAR subtype and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC50) and efficacy of peliglitazar as an agonist for human PPARα, PPARγ, and PPARδ.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, CHO, or HepG2).

-

An expression vector containing the full-length human PPARα, PPARγ, or PPARδ.

-

A reporter vector containing a PPRE driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (Peliglitazar) at various concentrations.

-

A luminometer or spectrophotometer.

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

Methodology:

-

Co-transfect the mammalian cells with the PPAR expression vector and the PPRE-reporter vector. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

Plate the transfected cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of peliglitazar or a vehicle control.

-

Incubate the cells for 18-24 hours.

-

After incubation, wash the cells with phosphate-buffered saline and lyse them using a lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the appropriate substrate for the reporter enzyme to each well.

-

Measure the reporter gene activity (e.g., luminescence) using a luminometer.

-

Normalize the reporter gene activity to the control reporter activity (if applicable).

-

Plot the normalized reporter activity against the logarithm of the test compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

Adipocyte Differentiation Assay (for PPARγ activity)

This cellular functional assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Objective: To confirm the PPARγ-mediated functional activity of peliglitazar in a biologically relevant cell model.

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1).

-

Differentiation medium (containing insulin, dexamethasone, and IBMX).

-

Cell culture medium (DMEM with fetal bovine serum).

-

Test compound (Peliglitazar) at various concentrations.

-

Oil Red O stain to visualize lipid droplets.

-

A microscope for imaging.

-

Isopropanol for extracting the stain for quantification.

-

A spectrophotometer.

Methodology:

-

Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

-

Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of peliglitazar or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

After 2-3 days, replace the differentiation medium with maintenance medium (containing insulin and the test compound) and continue the culture for another 2-3 days.

-

Thereafter, culture the cells in regular cell culture medium with the test compound, changing the medium every 2-3 days, for a total of 8-10 days.

-

After the differentiation period, wash the cells with phosphate-buffered saline and fix them with formalin.

-

Stain the cells with Oil Red O solution to visualize the accumulation of lipid droplets in mature adipocytes.

-

Visually inspect and capture images of the stained cells under a microscope.

-

For quantification, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

Plot the absorbance against the logarithm of the test compound concentration to assess the dose-dependent effect on adipocyte differentiation.

Mandatory Visualizations

Caption: PPAR Signaling Pathway Activated by Peliglitazar.

Caption: Experimental Workflow for a PPAR Reporter Gene Assay.

Caption: Logical Flow of a Screening Cascade for Dual PPAR Agonists.

Conclusion

The in-vitro characterization of Peliglitazar is fundamental to understanding its pharmacological profile as a dual PPARα/γ agonist. While specific binding and activation data for Peliglitazar remain limited in publicly accessible literature, the established methodologies of radioligand binding assays, reporter gene assays, and cellular functional assays provide a robust framework for its comprehensive evaluation. The comparative data from other dual and selective PPAR agonists offer valuable context for interpreting the potential potency and efficacy of Peliglitazar. The detailed protocols and visual workflows presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to conduct a thorough in-vitro characterization of Peliglitazar or other novel PPAR modulators. Such studies are a critical step in the preclinical assessment and subsequent development of new therapeutic agents for metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Peliglitazar: A Technical Guide to a Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peliglitazar (BMS-426707-01) is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the α and γ isoforms.[1][2] As a member of the "glitazar" class of compounds, it was developed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation, offering a potential therapeutic approach for type 2 diabetes and associated dyslipidemia.[3][4] This technical guide provides a comprehensive overview of Peliglitazar, including its mechanism of action, relevant signaling pathways, and the methodologies used to characterize such compounds. Due to the limited availability of specific quantitative data for Peliglitazar in the public domain, this guide will also feature representative data from the closely related and well-documented dual PPARα/γ agonist, Muraglitazar (BMS-298585), to illustrate the typical pharmacological profile of this class of drugs.

Introduction to Dual PPARα/γ Agonism

Peroxisome proliferator-activated receptors are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[5] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in regulating energy homeostasis, lipid metabolism, and inflammation.

-

PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thus reducing their circulation and uptake by other tissues, and by regulating the secretion of adipokines like adiponectin.

Dual PPARα/γ agonists were designed to simultaneously target both receptors, aiming for a synergistic effect on glucose and lipid metabolism. The therapeutic rationale is to address both hyperglycemia and the atherogenic dyslipidemia commonly observed in patients with type 2 diabetes.

Peliglitazar: A Profile

Peliglitazar is a synthetic compound developed as a dual activator of PPARα and PPARγ. While detailed preclinical and clinical efficacy and safety data are not extensively published, its primary mechanism of action is understood to be through the modulation of gene expression downstream of PPAR activation.

Metabolism and Disposition in Humans

A study involving 14C-labeled Peliglitazar in healthy male subjects provided insights into its pharmacokinetic profile. After a single 10 mg oral dose, the maximum plasma concentration (Cmax) was reached in approximately 1 hour, with an elimination half-life (t1/2) of about 3.5 hours. The major route of clearance was identified as biliary elimination of glucuronide conjugates, which are subsequently hydrolyzed in the intestines before excretion, primarily in the feces. The parent compound and its 1-O-β-acyl-glucuronide conjugate were the main components found in plasma.

Quantitative Pharmacological Data (Representative)

Table 1: In Vitro Activity of Muraglitazar (BMS-298585)

| Parameter | Receptor | Value | Description |

| EC50 | Human PPARα | 320 nM | The half maximal effective concentration for the activation of the human PPARα receptor in a transactivation assay. |

| EC50 | Human PPARγ | 110 nM | The half maximal effective concentration for the activation of the human PPARγ receptor in a transactivation assay. |

Table 2: In Vivo Efficacy of Muraglitazar in a db/db Mouse Model of Type 2 Diabetes

| Parameter | Dose | % Reduction from Control |

| Plasma Glucose | 10 mg/kg/day | 54% |

| Plasma Triglycerides | 10 mg/kg/day | 33% |

| Plasma Free Fatty Acids | 10 mg/kg/day | 62% |

| Plasma Insulin | 10 mg/kg/day | 48% |

Data represents the effects of Muraglitazar in a preclinical model of severe diabetes and dyslipidemia.

Signaling Pathways and Mechanism of Action

The activation of PPARα and PPARγ by a dual agonist like Peliglitazar initiates a cascade of molecular events that ultimately leads to changes in gene expression and subsequent physiological effects.

Upon entering the cell, Peliglitazar binds to and activates both PPARα and PPARγ. These receptors then form a heterodimer with the retinoid X receptor (RXR) in the nucleus. This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize dual PPARα/γ agonists.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for PPARα and PPARγ.

Materials:

-

Recombinant human PPARα and PPARγ ligand-binding domains (LBDs).

-

Radioligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα).

-

Test compound (Peliglitazar) at various concentrations.

-

Scintillation vials and cocktail.

-

Filter plates and harvester.

-

Scintillation counter.

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the recombinant PPAR LBD with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separate the bound from free radioligand by rapid filtration through a filter plate.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

Objective: To measure the functional potency (EC50) of a test compound to activate PPARα and PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express high levels of PPARs.

-

Expression vectors for full-length human PPARα and PPARγ.

-

A reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

-

A transfection reagent.

-

Test compound (Peliglitazar) at various concentrations.

-

Cell culture medium and reagents.

-

Luciferase assay system and a luminometer.

Protocol:

-

Co-transfect the cells with the PPAR expression vector and the PPRE-reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Plot the luciferase activity against the log concentration of the test compound to determine the EC50 value.

In Vivo Efficacy Study in an Animal Model of Type 2 Diabetes and Dyslipidemia

Objective: To evaluate the effect of the test compound on glucose and lipid metabolism in a relevant animal model.

Animal Model:

-

Genetically diabetic and obese mice (e.g., db/db mice) or rats (e.g., Zucker diabetic fatty rats).

Protocol:

-

Acclimatize the animals and measure baseline parameters (e.g., body weight, blood glucose, plasma lipids).

-

Randomize animals into vehicle control and treatment groups.

-

Administer the test compound (Peliglitazar) or vehicle daily by oral gavage for a specified period (e.g., 14-28 days).

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood samples for the analysis of:

-

Fasting blood glucose and insulin.

-

Plasma triglycerides, total cholesterol, HDL-C, and free fatty acids.

-

-

An oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose disposal.

-

At the end of the study, tissues such as the liver and adipose tissue can be collected for gene expression analysis of PPAR target genes.

Logical Workflow for Preclinical Evaluation

The preclinical development of a dual PPARα/γ agonist like Peliglitazar typically follows a structured workflow to assess its potential as a therapeutic agent.

Conclusion

Peliglitazar represents a therapeutic strategy aimed at concurrently addressing the dual metabolic defects of hyperglycemia and dyslipidemia in type 2 diabetes through the activation of both PPARα and PPARγ. While specific quantitative data on Peliglitazar's potency and in vivo efficacy are not widely published, the principles of its mechanism of action and the methodologies for its evaluation are well-established within the field of nuclear receptor pharmacology. The information provided in this guide, including representative data from a related compound and standardized experimental protocols, offers a robust framework for understanding the preclinical profile of dual PPARα/γ agonists. Further research and publication of data on Peliglitazar would be necessary for a complete and specific assessment of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2016066668A1 - Pharmaceutical combinations of vildagliptin and ppar agonists - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

Peliglitazar: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peliglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1] As a member of the glitazar class of drugs, it was developed to combine the beneficial effects of PPARα activation on lipid profiles with the insulin-sensitizing effects of PPARγ activation, offering a potential therapeutic option for type 2 diabetes with associated dyslipidemia. Although the clinical development of peliglitazar was discontinued, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties remains valuable for the broader field of nuclear receptor pharmacology and drug development. This technical guide provides an in-depth overview of the available data on peliglitazar, with a focus on its pharmacokinetic profile, mechanism of action, and pharmacodynamic effects.

Pharmacokinetics

The pharmacokinetic profile of peliglitazar has been characterized in humans, primarily through studies involving oral administration of the compound.

Absorption

Following oral administration, peliglitazar is absorbed, reaching maximum plasma concentrations (Cmax) at approximately 1 hour post-dose.[2][3]

Distribution

Specific details on the volume of distribution and tissue distribution of peliglitazar in humans are not extensively reported in the available literature. However, the parent compound and its 1-O-β-acyl-glucuronide conjugate are the major drug-related components found in plasma.[2]

Metabolism

Peliglitazar is extensively metabolized in humans. The primary metabolic pathway is acyl glucuronidation, forming a 1-O-β-acyl glucuronide (AG) metabolite, which is a major drug-related component in bile.[1] This AG metabolite is also the major circulating metabolite in human plasma. Other metabolic pathways include aliphatic and aryl hydroxylation and O-demethylation, leading to the formation of various oxidative metabolites (M14, M14a, M14b, M15, M15a, M15b, and M17).

Excretion

The major route of elimination for peliglitazar and its metabolites is through biliary excretion. After oral administration, a significant portion of the radioactive dose is recovered in the feces. Studies with bile collection have shown that approximately 24% of an administered radioactive dose is recovered in the bile, primarily as glucuronides of peliglitazar and its oxidative metabolites. These glucuronide conjugates are believed to be hydrolyzed back to peliglitazar and its oxidative metabolites in the intestines before final excretion in the feces.

Pharmacokinetic Parameters in Humans

The table below summarizes the key pharmacokinetic parameters of peliglitazar in healthy male subjects following a single 10-mg oral dose.

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | ~1 hour | |

| t1/2 (Elimination Half-life) | ~3.5 hours |

Pharmacodynamics

Mechanism of Action: Dual PPARα/γ Agonism

Peliglitazar exerts its pharmacodynamic effects by acting as a dual agonist for both PPARα and PPARγ nuclear receptors. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism.

-

PPARγ Activation: Activation of PPARγ, predominantly expressed in adipose tissue, skeletal muscle, and the liver, leads to enhanced insulin sensitivity and improved glycemic control. This is achieved through the upregulation of genes involved in glucose uptake and utilization.

-

PPARα Activation: Activation of PPARα, which is highly expressed in the liver, heart, and skeletal muscle, results in the modulation of lipid metabolism. This includes increased fatty acid oxidation and decreased triglyceride synthesis, leading to a reduction in circulating triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

The dual agonism of peliglitazar was intended to simultaneously address both the hyperglycemia and dyslipidemia commonly observed in patients with type 2 diabetes.

Signaling Pathway of Peliglitazar

The binding of Peliglitazar to PPARα and PPARγ initiates a cascade of molecular events that ultimately alters gene expression.

Caption: Peliglitazar signaling pathway.

Pharmacodynamic Effects on Glycemic Control and Lipid Profile

While specific clinical trial data on the pharmacodynamic effects of peliglitazar are limited, the expected outcomes based on its mechanism of action as a dual PPARα/γ agonist would include:

-

Improved Glycemic Control: Reduction in fasting plasma glucose and HbA1c levels.

-

Improved Lipid Profile:

-

Reduction in triglycerides.

-

Increase in HDL cholesterol.

-

Potential reduction in low-density lipoprotein (LDL) cholesterol.

-

These effects have been observed with other dual PPAR agonists that have undergone more extensive clinical evaluation.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of peliglitazar are not fully available in the public domain. However, based on standard methodologies for pharmacokinetic and in vitro metabolism studies, the following outlines the likely experimental designs.

Human Pharmacokinetic Study Protocol

A typical clinical study to evaluate the pharmacokinetics of peliglitazar would likely follow the workflow illustrated below.

Caption: Experimental workflow for a human pharmacokinetic study of Peliglitazar.

Methodology Details:

-

Study Population: Healthy male subjects are typically enrolled in early-phase pharmacokinetic studies.

-

Dosing: A single oral dose of peliglitazar, often radiolabeled (e.g., with ¹⁴C) to facilitate excretion balance studies, is administered.

-

Sample Collection: Serial blood samples are collected at predefined time points to characterize the plasma concentration-time profile. Urine and feces are collected over an extended period to determine the routes and extent of excretion. In some subjects, bile may be collected via cannulation to directly assess biliary excretion.

-

Analytical Methods: Plasma, urine, feces, and bile samples are analyzed using validated analytical methods, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to quantify peliglitazar and its metabolites. For radiolabeled studies, liquid scintillation counting is used to measure total radioactivity.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Metabolite profiling is performed to identify the major circulating and excreted metabolites.

In Vitro Metabolism Study Protocol

To investigate the metabolic pathways of peliglitazar in vitro, studies using human liver microsomes are commonly employed.

Methodology Details:

-

Test System: Pooled human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s and UDP-glucuronosyltransferases.

-

Incubation: Peliglitazar is incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation) at 37°C.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Data Analysis: The rate of metabolite formation and the depletion of the parent compound are used to determine the metabolic stability and identify the major metabolic pathways.

Conclusion

Peliglitazar is a dual PPARα/γ agonist with a pharmacokinetic profile characterized by rapid absorption and extensive metabolism, primarily through glucuronidation and oxidation, followed by biliary excretion. Its pharmacodynamic effects are mediated through the activation of both PPARα and PPARγ, leading to anticipated improvements in both glycemic control and lipid metabolism. While the clinical development of peliglitazar was not pursued, the data gathered from its preclinical and early clinical evaluation contribute to the collective knowledge of this class of compounds and can inform the development of future therapies targeting nuclear receptors for the treatment of metabolic diseases.

References

- 1. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Pioglitazone on Glycemic Control and its Effect on Lipid Profile in Type 2 Diabetics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Aleglitazar: A Comprehensive Technical Guide on Target Binding Affinity and Selectivity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The initial query for "Peliglitazar" yielded no results for a compound with that specific name in the scientific literature. However, the search results strongly indicate that the intended compound of interest is Aleglitazar , a well-documented dual PPARα/γ agonist. This guide will henceforth focus on Aleglitazar.

Executive Summary

Aleglitazar is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the α and γ isoforms.[1][2][3] As a member of the glitazar class of drugs, it was developed to combine the beneficial metabolic effects of PPARα activation on lipid profiles with the insulin-sensitizing effects of PPARγ activation.[1][3] This document provides a detailed technical overview of Aleglitazar's target binding affinity, selectivity, and the experimental methodologies used for its characterization. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in nuclear receptor pharmacology and metabolic diseases.

Target Binding Affinity and Selectivity

Aleglitazar exhibits a potent and balanced affinity for both PPARα and PPARγ, with significantly lower activity towards the PPARδ isoform. The binding affinity and functional potency of Aleglitazar have been characterized using various in vitro assays, providing a clear profile of its activity on the PPAR subtypes.

Quantitative Binding and Functional Data

The following tables summarize the key quantitative data for Aleglitazar's interaction with human PPARα and PPARγ.

Table 1: Binding Affinity of Aleglitazar for Human PPAR Subtypes

| Target | Assay Type | Parameter | Value (nM) |

| PPARα | Radioligand Displacement | IC50 | 38 |

| PPARγ | Radioligand Displacement | IC50 | 19 |

Data sourced from MedchemExpress.

Table 2: Functional Potency of Aleglitazar on Human PPAR Subtypes

| Target | Assay Type | Parameter | Value (nM) |

| PPARα | Cell-Based Transactivation | EC50 | 5 |

| PPARγ | Cell-Based Transactivation | EC50 | 9 |

Data sourced from a comprehensive 12-concentration dose-response analysis in a cell-based assay.

Selectivity Profile

Based on the IC50 values, Aleglitazar demonstrates a slight preference for PPARγ over PPARα in terms of direct binding affinity. However, from a functional perspective (EC50 values), it is a potent and well-balanced dual agonist. Its activity on PPARδ is reported to be low.

Experimental Protocols

The characterization of Aleglitazar's binding affinity and functional activity relies on standard yet robust in vitro pharmacological assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for its receptor. It directly measures the binding of a radiolabeled ligand to the target receptor and the displacement of this binding by a non-labeled test compound (e.g., Aleglitazar).

Experimental Workflow: Radioligand Binding Assay

References

Structure-Activity Relationship of Peliglitazar Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), belonging to the thiazolidinedione class of compounds. These nuclear receptors are critical regulators of glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity, while PPARα activation leads to increased fatty acid oxidation and reduced triglyceride levels. The dual agonism of Peliglitazar and its analogs presents a promising therapeutic strategy for managing type 2 diabetes and associated dyslipidemia. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Peliglitazar analogs, focusing on the available quantitative data for its close structural analog, Muraglitazar, due to the limited public availability of specific SAR data for a series of Peliglitazar analogs.

Core Structure and Mechanism of Action

The core structure of Peliglitazar and its analogs typically features a thiazolidinedione head group, a central phenyl ring, and a lipophilic tail. The thiazolidinedione moiety is crucial for interaction with the PPARγ ligand-binding domain, while modifications to the lipophilic tail modulate the affinity for both PPARα and PPARγ.

The mechanism of action involves the binding of the ligand to the ligand-binding pocket of the PPARs. This induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The activated PPAR-RXRα heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]

Quantitative Structure-Activity Relationship Data

Detailed structure-activity relationship studies for a series of Peliglitazar analogs are not extensively available in the public domain. However, valuable insights can be drawn from its close structural analog, Muraglitazar. Peliglitazar and Muraglitazar differ by only a single methyl group. Muraglitazar (BMS-298585) has been identified as a potent non-thiazolidinedione PPARα/γ dual agonist.[3]

| Compound | Target | EC50 (nM) |

| Muraglitazar | human PPARα | 320[3][4] |

| human PPARγ | 110 |

Table 1: In vitro activity of Muraglitazar on human PPARα and PPARγ.

The data indicates that Muraglitazar exhibits a greater potency for PPARγ over PPARα. This balance of activity is a key characteristic of dual agonists and influences their overall therapeutic profile. The slightly higher potency for PPARγ is consistent with the thiazolidinedione scaffold, which is a well-established pharmacophore for this receptor.

Experimental Protocols

Synthesis of Thiazolidinedione Analogs

The synthesis of thiazolidinedione-based PPAR agonists generally involves a multi-step process. A common approach is the Knoevenagel condensation of an aromatic aldehyde with 2,4-thiazolidinedione, followed by reduction of the resulting benzylidene intermediate. The aromatic aldehyde itself is typically synthesized by coupling a substituted phenol with a suitable alkyl halide containing the desired lipophilic tail.

General Synthetic Scheme:

Caption: General synthetic route for thiazolidinedione analogs.

PPAR Transactivation Assay (Cell-Based Reporter Gene Assay)

This assay is used to determine the functional activity of compounds as agonists of PPARs.

Principle: Cells are co-transfected with an expression vector for the PPAR of interest (α or γ) and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is cultured and then co-transfected with the PPAR expression vector and the PPRE-luciferase reporter plasmid. A vector expressing β-galactosidase is often included as a control for transfection efficiency.

-

Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (e.g., Peliglitazar analogs).

-

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: Luciferase activity is normalized to the β-galactosidase activity. The dose-response curves are then plotted, and EC50 values are calculated.

Caption: Workflow for a PPAR transactivation assay.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a PPAR.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PPAR ligand-binding domain (LBD).

Protocol Outline:

-

Preparation of PPAR-LBD: The purified recombinant LBD of the target PPAR (α or γ) is used.

-

Assay Setup: The PPAR-LBD is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Rosiglitazone for PPARγ) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by filtration through a glass fiber filter that retains the protein-ligand complex.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

Peliglitazar and its analogs exert their therapeutic effects by modulating the transcription of a wide range of genes involved in glucose and lipid metabolism.

References

- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Early-Stage Preclinical Studies on Peliglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peliglitazar is identified as a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARγ, positioning it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia. Its mechanism of action is expected to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation. However, a comprehensive review of publicly available literature reveals a significant scarcity of detailed early-stage preclinical data for Peliglitazar. This guide synthesizes the available information and provides a framework for its preclinical assessment based on established methodologies for dual PPARα/γ agonists.

Mechanism of Action: Dual PPARα/γ Agonism

Peliglitazar exerts its pharmacological effects by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors function as ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism, as well as inflammation.

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and enhances insulin sensitivity. Activation of PPARγ promotes the uptake and storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids and improving insulin signaling in muscle and liver.

-

PPARα Activation: Highly expressed in the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The dual agonism of Peliglitazar is intended to provide a comprehensive therapeutic effect on the metabolic dysregulation characteristic of type 2 diabetes and the metabolic syndrome.

Signaling Pathway

The binding of Peliglitazar to PPARα and PPARγ initiates a cascade of molecular events leading to the modulation of target gene expression.

In Vitro Studies

Data Presentation: In Vitro Activity

| Parameter | Peliglitazar | Aleglitazar (Example)[1] | Saroglitazar (Example) |

| PPARα Activation (EC50) | Data not available | 10 nM | Data not available |

| PPARγ Activation (EC50) | Data not available | 10 nM | Data not available |

| PPARδ Activation (EC50) | Data not available | >10 µM | Data not available |

| Binding Affinity (Ki) PPARα | Data not available | Data not available | Data not available |

| Binding Affinity (Ki) PPARγ | Data not available | Data not available | Data not available |

Experimental Protocols: Key In Vitro Assays

This assay is crucial for determining the functional potency (EC50) of a compound as a PPAR agonist.

Objective: To measure the dose-dependent activation of PPARα and PPARγ by Peliglitazar in a cell-based system.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of human or rodent PPARα or PPARγ fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: Transfected cells are treated with a range of concentrations of Peliglitazar or a reference agonist for 18-24 hours.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to vehicle control is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.

Preclinical Efficacy in Animal Models

In vivo studies in relevant animal models of metabolic disease are critical to establish the efficacy of Peliglitazar. Commonly used models include Zucker diabetic fatty (ZDF) rats, db/db mice, and diet-induced obesity (DIO) models. While specific efficacy data for Peliglitazar is not publicly available, the following table outlines the expected endpoints and provides illustrative data from studies on other dual PPARα/γ agonists.

Data Presentation: In Vivo Efficacy

| Animal Model | Dose | Treatment Duration | Change in Glucose (%) | Change in Triglycerides (%) | Change in HDL-C (%) |

| Zucker Diabetic Fatty (ZDF) Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ragaglitazar (Example) | 3 mg/kg/day | 9 days | - | -74% | - |

| db/db Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

| Saroglitazar (Example) | 1 mg/kg/day | 12 days | Significant reduction | Significant reduction | Data not available |

| Diet-Induced Obese (DIO) Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols: In Vivo Efficacy Study

Objective: To evaluate the dose-dependent effects of Peliglitazar on glycemic control and lipid profile in a model of type 2 diabetes and dyslipidemia.

Methodology:

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats, aged 8-10 weeks, are commonly used as they spontaneously develop obesity, insulin resistance, hyperglycemia, and dyslipidemia.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the study.

-

Grouping and Dosing: Animals are randomized into vehicle control and treatment groups (e.g., 3-4 dose levels of Peliglitazar and a positive control like Pioglitazone or Fenofibrate). The drug is typically administered daily via oral gavage for a period of 2-4 weeks.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for the analysis of glucose, insulin, triglycerides, total cholesterol, HDL-C, and free fatty acids. An oral glucose tolerance test (OGTT) is often performed at the end of the study to assess improvements in glucose disposal.

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues such as liver, adipose tissue, and skeletal muscle may be collected for gene expression analysis.

-

Data Analysis: Statistical analysis is performed to compare the changes in metabolic parameters between the treatment and control groups.

References

Peliglitazar: A Dual PPARα/γ Agonist for Comprehensive Metabolic Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), positioning it as a promising therapeutic agent for the management of type 2 diabetes and associated metabolic disorders. By simultaneously activating both PPARα and PPARγ, peliglitazar offers a multi-faceted approach to metabolic regulation, targeting both dyslipidemia and hyperglycemia. This technical guide provides a comprehensive overview of the core mechanisms of peliglitazar, focusing on its effects on glucose uptake and lipid metabolism. Detailed experimental protocols for key assays and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this area. While specific quantitative data for peliglitazar is limited in publicly available literature, this guide leverages data from analogous dual PPARα/γ agonists to provide a representative understanding of its potential therapeutic effects.

Introduction

Metabolic syndrome, characterized by a cluster of conditions including hyperglycemia, dyslipidemia, hypertension, and central obesity, poses a significant global health challenge. At the heart of this syndrome lies insulin resistance, a state where cells fail to respond effectively to insulin, leading to impaired glucose uptake and utilization. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Its activation primarily governs the expression of genes involved in fatty acid oxidation and transport, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2][3]

-

PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, glucose homeostasis, and insulin sensitivity.[4] Activation of PPARγ promotes the differentiation of pre-adipocytes into mature adipocytes, enhances glucose uptake in peripheral tissues, and modulates the expression of genes involved in lipid storage.

Peliglitazar, as a dual PPARα/γ agonist, is designed to harness the synergistic benefits of activating both receptor subtypes. This dual action is anticipated to provide a comprehensive treatment for the multifaceted nature of type 2 diabetes by simultaneously improving glycemic control and correcting dyslipidemia.

Core Mechanism of Action: Dual PPARα/γ Activation

Peliglitazar exerts its effects by binding to and activating both PPARα and PPARγ. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The signaling cascade initiated by peliglitazar is multifaceted, impacting both glucose and lipid metabolism.

Effect on Glucose Uptake and Metabolism

The PPARγ component of peliglitazar's activity is primarily responsible for its beneficial effects on glucose metabolism. Activation of PPARγ in adipose tissue leads to a cascade of events that enhance insulin sensitivity and promote glucose uptake.

Key Mechanisms:

-

Increased GLUT4 Expression and Translocation: PPARγ activation upregulates the expression of glucose transporter type 4 (GLUT4). GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissue. Increased expression and subsequent translocation of GLUT4 to the plasma membrane facilitates the transport of glucose from the bloodstream into cells.

-

Adiponectin Secretion: PPARγ agonists increase the production and secretion of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle.

-

Adipocyte Differentiation: Peliglitazar is expected to promote the differentiation of pre-adipocytes into smaller, more insulin-sensitive adipocytes. This remodeling of adipose tissue contributes to improved overall metabolic health.

Representative Data (from analogous dual PPARα/γ agonists)

| Parameter | Baseline (Mean) | Change after Treatment (Mean ± SD) | p-value |

| Glycated Hemoglobin (HbA1c) (%) | 8.5 | -1.47 ± 1.92 | < 0.016 |

| Fasting Plasma Glucose (FPG) (mg/dL) | 180 | -45 | < 0.05 |

| Postprandial Glucose (PPG) (mg/dL) | 250 | -70 | < 0.05 |

| Table 1: Representative changes in glycemic parameters following treatment with a dual PPARα/γ agonist. Data is illustrative and based on findings for saroglitazar. |

Effect on Lipid Metabolism

The PPARα-activating component of peliglitazar is central to its lipid-lowering effects. By stimulating PPARα, peliglitazar enhances the catabolism of fatty acids.

Key Mechanisms:

-

Increased Fatty Acid Oxidation: Activation of PPARα upregulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1). This leads to increased breakdown of fatty acids for energy production.

-

Reduced Triglyceride Synthesis: PPARα activation can also suppress the expression of genes involved in triglyceride synthesis.

-

Apolipoprotein Regulation: PPARα activation influences the expression of apolipoproteins, leading to increased HDL cholesterol and decreased levels of triglyceride-rich lipoproteins.

Representative Data (from analogous dual PPARα/γ agonists)

Clinical trials with dual PPARα/γ agonists have consistently shown beneficial effects on the lipid profile of patients with type 2 diabetes.

| Parameter | Baseline (Mean) | Change after Treatment (%) | p-value |

| Triglycerides (TG) | 250 mg/dL | ↓ 45% | < 0.01 |

| Low-Density Lipoprotein Cholesterol (LDL-C) | 130 mg/dL | ↓ 20% | < 0.05 |

| High-Density Lipoprotein Cholesterol (HDL-C) | 35 mg/dL | ↑ 15% | < 0.05 |

| Very Low-Density Lipoprotein (VLDL-C) | 50 mg/dL | ↓ 50% | < 0.01 |

| Total Cholesterol (TC) | 220 mg/dL | ↓ 15% | < 0.05 |

| Non-HDL-C | 185 mg/dL | ↓ 25% | < 0.01 |

| Table 2: Representative changes in lipid profile following treatment with a dual PPARα/γ agonist. Data is illustrative and based on findings for saroglitazar. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of compounds like peliglitazar on glucose uptake and lipid metabolism.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate glucose uptake in a widely used adipocyte cell line.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence and then induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours to establish a basal state.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of peliglitazar or a vehicle control for a specified period (e.g., 18-24 hours).

-

Insulin Stimulation: For insulin-stimulated glucose uptake, cells are treated with insulin (e.g., 100 nM) for 15-30 minutes.

-

Glucose Uptake Measurement: The assay is initiated by adding a glucose-free buffer containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.

-

Incubation and Lysis: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification: The radioactivity in the cell lysates is measured using a scintillation counter. Glucose uptake is typically expressed as pmol of 2-DOG per mg of protein per minute.

In Vitro Fatty Acid Oxidation Assay in Primary Hepatocytes

This assay quantifies the rate of fatty acid oxidation in liver cells, a primary target of PPARα agonists.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice using a collagenase perfusion method.

-

Compound Incubation: Freshly isolated hepatocytes are incubated with different concentrations of peliglitazar or a vehicle control.

-

Substrate Addition: The fatty acid oxidation assay is initiated by adding a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).

-

Incubation: The cells are incubated for a period that allows for the linear production of oxidation products (e.g., 30-60 minutes).

-

Separation of Products: The reaction is terminated, and the acid-soluble metabolites (ASMs), which include acetyl-CoA and Krebs cycle intermediates, are separated from the unoxidized fatty acids.

-

Quantification: The amount of radioactivity in the ASM fraction is determined by scintillation counting. The rate of fatty acid oxidation is expressed as nmol of fatty acid oxidized per mg of protein per hour.

Conclusion

Peliglitazar, as a dual PPARα/γ agonist, holds significant promise as a therapeutic agent for the comprehensive management of type 2 diabetes and its associated metabolic comorbidities. Its ability to concurrently improve insulin sensitivity, enhance glucose uptake, and correct dyslipidemia through the activation of both PPARα and PPARγ offers a more holistic approach to treatment compared to single-target agents. The experimental protocols and signaling pathway diagrams provided in this technical guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of peliglitazar and other dual PPAR agonists. While specific quantitative data for peliglitazar remains to be fully disclosed in the public domain, the evidence from analogous compounds strongly supports its potential for robust and multifaceted metabolic benefits. Continued research into the precise molecular interactions and long-term clinical outcomes of peliglitazar is warranted to fully realize its therapeutic promise.

References

- 1. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adipocyte fatty acid-binding protein: regulation of gene expression in vivo and in vitro by an insulin-sensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking of Peliglitazar with PPAR Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms. These nuclear receptors are critical regulators of glucose and lipid metabolism, making them attractive targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and dyslipidemia. This technical guide provides an in-depth overview of the molecular docking studies of Peliglitazar with PPAR-α and PPAR-γ. Due to the limited availability of specific experimental data for Peliglitazar, this guide synthesizes information from studies on other dual PPAR agonists, such as Saroglitazar and Aleglitazar, to provide a representative framework for understanding its mechanism of action at a molecular level. The guide details a comprehensive, albeit generalized, experimental protocol for in silico molecular docking and presents the known signaling pathways associated with PPAR activation.

Introduction to Peliglitazar and PPARs

Peliglitazar is recognized as a dual activator of PPAR-α and PPAR-γ.[1][2] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[3] Upon activation by a ligand, such as Peliglitazar, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.

-

PPAR-α: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPAR-γ: Highly expressed in adipose tissue, it plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[3]

By acting as a dual agonist, Peliglitazar is expected to offer a multi-faceted approach to managing metabolic disorders by combining the lipid-lowering effects of PPAR-α activation with the insulin-sensitizing effects of PPAR-γ activation.

Quantitative Data on PPAR Agonist Interactions

| Compound | Receptor | EC50 | Reference |

| Saroglitazar | hPPARα | 0.65 pmol/L | [4] |

| hPPARγ | 3 nmol/L | ||

| Aleglitazar | PPARα | 5 nM | |

| PPARγ | 9 nM | ||

| Tesaglitazar | rat PPARα | 13.4 µM | |

| human PPARα | 3.6 µM | ||

| PPARγ | ~0.2 µM |

Table 1: Comparative EC50 values for dual PPAR-α/γ agonists. hPPAR refers to human PPAR.

Experimental Protocol: In Silico Molecular Docking

The following protocol outlines a representative methodology for conducting molecular docking studies of a ligand like Peliglitazar with PPAR receptors. This is a generalized procedure based on common practices in the field.

Software and Tools

-

Molecular Modeling and Visualization: AutoDock Tools, PyMOL, Discovery Studio

-

Molecular Docking: AutoDock Vina, Glide, GOLD

-

Protein and Ligand Preparation: ChemDraw, Avogadro

Methodology

-

Protein Preparation:

-

Obtain the crystal structures of the Ligand Binding Domain (LBD) of human PPAR-α and PPAR-γ from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges to the protein.

-

Define the grid box for docking, ensuring it encompasses the entire ligand-binding pocket.

-

-

Ligand Preparation:

-

Draw the 2D structure of Peliglitazar and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Molecular Docking Simulation:

-

Perform the docking of Peliglitazar into the prepared PPAR-α and PPAR-γ LBDs using a chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Generate multiple docking poses (typically 10-100) and rank them based on their predicted binding energies (docking scores).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Compare the binding mode of Peliglitazar with that of known PPAR agonists to understand key interactions and potential mechanisms of action.

-

Visualizing Molecular Interactions and Pathways

Experimental Workflow for Molecular Docking

PPAR Signaling Pathway

Upon activation by an agonist like Peliglitazar, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Conclusion

Molecular docking studies are a powerful tool for elucidating the potential binding mechanisms of drugs like Peliglitazar with their protein targets. While specific experimental data for Peliglitazar remains limited, the methodologies and comparative data presented in this guide provide a robust framework for researchers to initiate in silico investigations. The visualization of the experimental workflow and the PPAR signaling pathway offers a clear conceptual understanding of the processes involved. Further experimental validation is necessary to confirm the precise binding interactions and functional consequences of Peliglitazar's engagement with PPAR-α and PPAR-γ.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Rodent Studies with PPAR Agonists

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general framework and protocols based on available data for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, specifically Chiglitazar and Ragaglitazar, due to the limited public information on Peliglitazar dosages in rodent models. Researchers should treat these as a starting point and conduct dose-ranging studies to determine the optimal and safe dosage for Peliglitazar in their specific in-vivo models.

Introduction to PPAR Agonists in Rodent Models

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating glucose and lipid metabolism.[1][2] Agonists of PPARs, such as those in the "glitazar" family, are of significant interest for the treatment of type 2 diabetes mellitus and other metabolic disorders.[1][3][4] In-vivo rodent models are essential for evaluating the efficacy, pharmacokinetics, and safety of these compounds before clinical development. Commonly used models include genetically diabetic mice (e.g., db/db, ob/ob, KKAy) and diet-induced obese or diabetic rats and mice.

Quantitative Data Summary for Related PPAR Agonists

The following tables summarize reported dosages and pharmacokinetic data for Chiglitazar and Ragaglitazar in various rodent models. This information can be used to inform the design of initial dose-finding studies for Peliglitazar.

Table 1: Reported In-Vivo Dosages of Chiglitazar and Ragaglitazar in Rodent Models

| Compound | Species (Model) | Route of Administration | Dosage | Observed Effects | Reference |

| Chiglitazar | KKAy Mice | Oral | Not specified | Comparable blood glucose lowering to rosiglitazone, no significant body weight increase. | |

| Chiglitazar | db/db Mice | Oral | Not specified | Did not significantly increase fat pad weight. | |

| Chiglitazar | Rats | Oral | Up to 45 mg/kg for 6 months | No heart weight increase observed. | |

| Ragaglitazar | ob/ob Mice | Oral | Not specified | Dose-dependent improvement in plasma glucose, lipid, and insulin levels. | |

| Ragaglitazar | Zucker fa/fa Rats | Oral | Not specified | Dose-dependent improvement in plasma lipid and insulin levels. | |

| Ragaglitazar | Wistar Rats | Oral | 1, 3, 10 mg/kg | Dose-proportionality study for pharmacokinetics. | |

| Ragaglitazar | Wistar Rats | Intravenous | 3 mg/kg | To determine absolute oral bioavailability. |

Table 2: Pharmacokinetic Parameters of Related PPAR Agonists in Rats

| Compound | Species | Dose and Route | Cmax | Tmax | t1/2 (elimination half-life) | Absolute Oral Bioavailability | Reference |

| Chiglitazar Sodium | Rats | 3.33 mg/kg (oral) | Not specified | Earlier in hypoalbuminemia group | ~9.67% increase in AUC in hypoalbuminemia | Not specified | |

| Ragaglitazar | Wistar Rats | 3 mg/kg (IV) | Not applicable | Not applicable | ~2.6 h | Not applicable | |

| Ragaglitazar | Wistar Rats | 1, 3, 10 mg/kg (oral) | Increased more than proportionally to dose | Not specified | Not significantly different from IV | 68% - 93% |

Experimental Protocols

Animal Models

A common model for studying the effects of PPAR agonists on insulin resistance and hyperglycemia is the high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) in rats or mice. This model mimics the pathophysiology of type 2 diabetes. Genetically diabetic models like the db/db mouse or the Zucker fa/fa rat are also widely used.

Preparation of Dosing Solutions

For oral administration, Peliglitazar would typically be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na). It is crucial to ensure a homogenous suspension for accurate dosing. For intravenous administration, the compound would need to be dissolved in a suitable sterile vehicle, and the pH should be adjusted to a physiologically compatible range.

Administration of the Compound

Oral Gavage: This is a common and precise method for oral administration in rodents.

-

Volume: The maximum volume for gavage should not exceed 1 ml/100 g of body weight for rodents.

-

Procedure: Use a proper-sized, soft, flexible feeding tube to minimize stress and injury. For mice, a 20-22 gauge gavage needle is typically used, while for rats, an 18-20 gauge needle is appropriate.

Intravenous (IV) Injection: IV administration is typically performed via the lateral tail vein in both mice and rats.

-

Volume: For a bolus injection, the maximum volume is 5 ml/kg.

-

Procedure: Proper restraint is necessary. Anesthesia is not typically required.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.

-

Blood Sampling: Serial blood samples can be collected from the tail vein or via cannulation of the carotid artery or jugular vein in rats. For mice, microsampling techniques can be used to obtain a complete pharmacokinetic profile from a single animal.

-

Data Analysis: Plasma concentrations of the drug over time are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis.

Efficacy Studies

In diabetic rodent models, the efficacy of a PPAR agonist is evaluated by measuring its effects on various metabolic parameters.

-

Blood Glucose: Monitored regularly from tail vein blood using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): To assess improvements in glucose disposal.

-

Plasma Insulin and Lipids: Measured at the end of the study from terminal blood collection.

Visualization of Pathways and Workflows

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. Upon activation by an agonist like Peliglitazar, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Simplified PPAR signaling pathway activated by an agonist.

Experimental Workflow for In-Vivo Rodent Study

The following diagram illustrates a typical workflow for an in-vivo study evaluating a novel PPAR agonist in a rodent model of type 2 diabetes.

Caption: General experimental workflow for a PPAR agonist study.

Safety and Toxicity Considerations

It is imperative to conduct acute toxicity studies to determine the LD50 (median lethal dose) of Peliglitazar in rodents. This information is crucial for establishing a safe dose range for subsequent efficacy studies. During in-vivo experiments, animals should be closely monitored for any signs of toxicity, such as changes in behavior, appearance, or significant loss of body weight. Thiazolidinediones (TZDs), a class of PPARγ agonists, have been associated with side effects like fluid retention and weight gain. Therefore, these parameters should be carefully monitored in studies with novel PPAR agonists.

References

- 1. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate [mdpi.com]

Application Notes and Protocols for Assessing Peliglitazar Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that are key regulators of glucose and lipid metabolism. Activation of PPARγ, in particular, is a well-established mechanism for improving insulin sensitivity, making it a critical target for type 2 diabetes therapeutics. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of Peliglitazar and other PPARγ agonists. These assays are essential tools for screening, characterizing, and validating the biological activity of such compounds in a preclinical setting.

The following protocols describe four key in vitro assays: a PPARγ reporter gene assay to quantify receptor activation, an adipocyte differentiation assay to assess the physiological effect on cell fate, a glucose uptake assay to measure the impact on insulin sensitivity, and gene expression analysis to determine the modulation of target gene transcription.

Peliglitazar Signaling Pathway

Peliglitazar exerts its effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade leads to changes in the expression of proteins involved in adipogenesis, lipid metabolism, and glucose homeostasis.

Caption: Peliglitazar signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for dual PPARα/γ agonists in the described cell-based assays. While specific data for Peliglitazar is limited in publicly available literature, the provided data for similar compounds like Aleglitazar, Pioglitazone, and Rosiglitazone offer a comparative baseline for efficacy.

Table 1: PPARγ Reporter Gene Assay

| Compound | Cell Line | Reporter | EC50 (nM) | Max Fold Activation | Reference Compound |

| Peliglitazar (Representative) | HEK293 | Luciferase | 5 - 15 | ~25-30 | Rosiglitazone |

| Aleglitazar | CHO | Luciferase | 9 | 29 | Rosiglitazone |

| Pioglitazone | CHO | Luciferase | 1160 | 26 | Rosiglitazone |

| Rosiglitazone | CHO | Luciferase | 245 | 26 | - |

Note: EC50 values for Peliglitazar are estimated based on data from similar dual PPARα/γ agonists.

Table 2: Adipocyte Differentiation Assay (3T3-L1 cells)

| Compound | Concentration | Differentiation Induction | Lipid Accumulation (Fold Increase) | Reference Compound |

| Peliglitazar (Expected) | 0.1 - 1 µM | Synergizes with insulin | > 2-fold | Rosiglitazone |